molecular formula C4H11NaO5S B1459875 Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate CAS No. 7356-56-1

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

Cat. No. B1459875
CAS RN: 7356-56-1
M. Wt: 194.18 g/mol
InChI Key: AWZVJLVTASPKNH-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is a chemical compound with the CAS Number: 7356-56-1 . It has a molecular weight of 194.18 and its IUPAC name is sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate . It is a solid substance .


Molecular Structure Analysis

The InChI code for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is 1S/C4H10O4S.Na.H2O/c1-3(2)4(5)9(6,7)8;;/h3-5H,1-2H3,(H,6,7,8);;1H2/q;+1;/p-1 . The InChI key is AWZVJLVTASPKNH-UHFFFAOYSA-M .

Scientific Research Applications

Copolymer Composition Analysis and Applications

Research on copolymers involving sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (and closely related compounds) has shown their significant utility in various fields. One study details the compositional analysis of random copolymers of acrylamide with sulfonated comonomers, emphasizing their potential in enhanced oil recovery due to their hydrophilic behavior and ability to form strong intramolecular hydrogen bonds (McCormick, Chen, & Hutchinson, 1982).

Synthetic Hydrogels for Biomedical Use

Another application is found in the biomedical field, where synthetic hydrogels of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and its sodium salt have been developed for use as wound dressings. These hydrogels exhibit beneficial properties such as good coherency, transparency, flexibility, high oxygen permeability, and suitable water handling capabilities, crucial for maintaining a moist environment conducive to wound healing (Witthayaprapakorn, 2011).

Functional Modification of Polymers

Functional modification of poly(vinyl alcohol) with a sulfonate monomer, specifically sodium 2-acrylamido-2-methylpropane sulfonate (SAMPS), demonstrates the creation of polymers with enhanced hydrophilic properties. Such modifications enable the use of these polymers in diverse applications, including those requiring aqueous solubility and stability under various pH levels and ionic strengths (Moritani & Yamauchi, 1998).

Antibacterial Hydrogels

The development of sodium salt-based hydrogels with antibacterial properties further illustrates the versatility of this compound. By undergoing chlorination, these hydrogels can inactivate a significant amount of both Gram-positive and Gram-negative bacteria, showcasing their potential in medical and environmental applications (Hicyilmaz, Seckin, & Cerkez, 2017).

Charge Density and Elastic Modulus in Hydrogels

Investigations into the mechanical behavior of strong polyelectrolyte hydrogels based on this sulfonate compound reveal the impact of charge density on the elastic modulus of these materials. Such studies contribute to the understanding of the physical properties of hydrogels, informing their design for specific applications, such as tissue engineering and drug delivery systems (Okay & Durmaz, 2002).

properties

IUPAC Name

sodium;1-hydroxy-2-methylpropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.Na.H2O/c1-3(2)4(5)9(6,7)8;;/h3-5H,1-2H3,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVJLVTASPKNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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